2-Trifluoromethyl-2-propanol

Description

Significance of Fluorinated Alcohols in Modern Chemistry

Fluorinated alcohols as a class represent a cornerstone of modern organic synthesis, valued for their distinct properties that facilitate a wide range of chemical transformations. Their unique characteristics, such as strong hydrogen-bonding donor ability, high polarity, and low nucleophilicity, allow them to act as powerful promoters and specialized solvents for reactions that are otherwise challenging. acs.org They have been shown to enhance the efficacy of reactions involving weak nucleophiles by promoting the electrophilic activation of substrates.

These alcohols are particularly effective in mediating complex reactions, including nucleophilic substitutions, C-H functionalization, and ring-opening reactions of epoxides. acs.org The presence of fluorine atoms significantly increases the acidity of the hydroxyl proton compared to their non-fluorinated counterparts, yet they remain poor nucleophiles, a combination that prevents many common side reactions. This dual nature makes them indispensable tools for chemists aiming to achieve high efficiency and selectivity under mild conditions.

Role of the Trifluoromethyl Group in Modulating Chemical Properties

The trifluoromethyl (−CF₃) group is a powerful modulator of molecular properties and is a key reason for the utility of compounds like 2-trifluoromethyl-2-propanol in various scientific fields. As one of the strongest electron-withdrawing groups, its incorporation into a molecule can profoundly alter its electronic environment, stability, and reactivity.

The high electronegativity of the −CF₃ group significantly lowers the basicity of adjacent functional groups, as seen in the increased acidity of fluorinated alcohols compared to simple alcohols. This electronic influence also impacts bond strengths and the stability of reaction intermediates. In the realm of medicinal chemistry, the trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups. Its introduction can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

Key Effects of the Trifluoromethyl Group

| Property Influenced | Effect of −CF₃ Introduction |

|---|---|

| Acidity/Basicity | Increases acidity of nearby protons; lowers basicity of adjacent groups. |

| Lipophilicity | Generally increases, potentially enhancing membrane permeability. acs.org |

| Metabolic Stability | Often increases by blocking sites of metabolic oxidation. acs.org |

| Electronic Properties | Acts as a strong electron-withdrawing group, altering molecular polarity. |

| Conformation | Can influence the preferred three-dimensional structure of a molecule. acs.org |

| Binding Interactions | Can modify hydrogen bonding capabilities and other non-covalent interactions. acs.org |

Chirality and Enantiomeric Forms of this compound

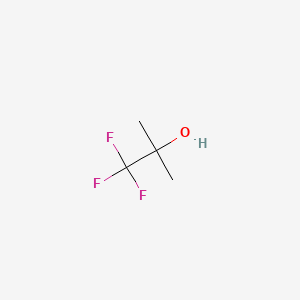

A key structural feature of any molecule is its potential for chirality—the property of being non-superimposable on its mirror image. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. In the case of this compound, the central carbon atom (C2) is bonded to a hydroxyl group (−OH), a trifluoromethyl group (−CF₃), and two identical methyl groups (−CH₃).

Because two of the substituents on the central carbon are identical, this compound does not possess a chiral center. libretexts.org Consequently, the molecule is achiral and does not exist in different enantiomeric forms. libretexts.orggoogle.com Its mirror image is superimposable on the original molecule, and therefore, it does not exhibit optical activity. This is in contrast to the related compound, 1,1,1-trifluoro-2-propanol, where the number 2 carbon is bonded to four different groups (H, OH, CH₃, and CF₃), making it a chiral molecule. cymitquimica.com

Historical Context and Evolution of Research on this compound

The study of organofluorine compounds began to gain significant momentum in the mid-20th century. Early synthetic methods for preparing this compound involved the reaction of Grignard reagents, such as methylmagnesium bromide, with 1,1,1-trifluoroacetone (B105887) in an ether solvent. sigmaaldrich.com Another reported method involves the reaction of methyllithium (B1224462) with trifluoroacetone. sigmaaldrich.com

Early research focused on understanding the fundamental reactivity and properties of this and other fluorinated alcohols. For instance, studies in the late 1980s explored its use in the synthesis of nitrated derivatives. sigmaaldrich.com A 2000 study published in The Journal of Physical Chemistry A investigated the effects of methyl group fluorination on hydrogen bonding by comparing 2-propanol with its fluorinated analogues, highlighting the academic interest in the physical chemistry of these compounds. acs.org Over time, research has evolved from fundamental synthesis and characterization to more specialized applications, such as its use as a solvent in the preparation of radiolabeled compounds for medical imaging. lookchem.com

Scope and Objectives for Future Research Directions

The unique properties of this compound position it as a compound of continuing interest for future chemical research. A primary objective is to further explore its applications as a specialized solvent or catalyst in novel synthetic methodologies. Its ability to promote reactions under mild conditions could be leveraged for the development of more sustainable and efficient chemical processes. nih.gov

In the field of medicinal chemistry, future work could involve the strategic incorporation of the 2-trifluoromethyl-2-propoxy moiety into potential drug candidates. acs.org Investigating how this specific group influences biological activity, metabolic stability, and pharmacokinetic profiles could lead to the discovery of new therapeutic agents. cas.cn

Furthermore, there is scope for expanded research in materials science, where the introduction of the trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to polymers and other materials. Finally, the development of new, more cost-effective, and environmentally benign synthetic routes to this compound itself remains a valid objective to support its broader use in both academic and industrial research. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGWWLDZAFOHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198752 | |

| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-52-8 | |

| Record name | 1,1,1-Trifluoro-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 507-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM78D29ULQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of 2-Trifluoromethyl-2-propanol Enantiomers

A critical examination of the molecular structure of this compound, CF₃C(CH₃)₂OH, is essential. The central carbon atom, which is bonded to the hydroxyl group, is also attached to two identical methyl groups and a trifluoromethyl group. For a molecule to be chiral and possess enantiomers, it must have a stereocenter, which is typically a carbon atom bonded to four different substituent groups. Since two of the substituents on the central carbon of this compound are identical methyl groups, the molecule is achiral. Consequently, it does not have enantiomers, and the concept of asymmetric synthesis to produce distinct enantiomers is not applicable to this specific compound. Therefore, the following subsections, which presuppose the existence of enantiomers, are based on a scientifically inaccurate premise.

Chiral Catalysis in Hydrogenation of 1,1,1-Trifluoroacetone (B105887)

This subsection is not applicable as this compound is achiral.

Enzymatic Pathways for Enantioselective Production

This subsection is not applicable as this compound is achiral.

Novel Reaction Pathways Involving this compound as a Building Block

This compound serves as a valuable fluorinated building block in synthetic chemistry. sigmaaldrich.com Its preparation can be achieved through the reaction of methylmagnesium bromide or methyllithium (B1224462) with 1,1,1-trifluoroacetone, effectively adding two methyl groups to the carbonyl carbon. sigmaaldrich.com This synthesis highlights its role as a tertiary alcohol containing the sterically demanding and highly electronegative trifluoromethyl group, which imparts unique properties to molecules that incorporate it.

The synthesis of ethers and esters from this compound is influenced by the steric hindrance of the tertiary carbon and the electron-withdrawing nature of the CF₃ group. Despite these challenges, it can be converted into derivatives such as esters. A notable example is its use in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] via a nitration reaction using nitric acid and trifluoroacetic anhydride. sigmaaldrich.com This transformation demonstrates the reactivity of the hydroxyl group, allowing for the formation of a nitrate (B79036) ester, a functional group of interest in various chemical contexts.

Table 1: Synthesis of [2-(trifluoromethyl)-2-propyl nitrate]

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Nitric acid / Trifluoroacetic anhydride | [2-(trifluoromethyl)-2-propyl nitrate] |

While many reagents are designed to introduce a single trifluoromethyl (CF₃) group, this compound is utilized as a building block to incorporate the entire 2-(trifluoromethyl)-2-propyl moiety into larger molecules. sigmaaldrich.commdpi.com This allows for the introduction of a tertiary alcohol functionality bearing a CF₃ group, which can significantly alter the steric and electronic properties of a parent molecule. The incorporation of this group can enhance properties such as lipophilicity and metabolic stability, which are crucial in the design of pharmaceuticals and agrochemicals. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound and its derivatives is key to predicting its behavior and optimizing its use in synthesis. Mechanistic studies have been conducted, particularly on the gas-phase behavior of its corresponding alkoxide anion. Research into the unimolecular decompositions of gas-phase negative ions has provided insight into the stability and fragmentation pathways of the 2-(trifluoromethyl)-2-propoxide anion. sigmaaldrich.com Furthermore, thermochemical data on its gas-phase acidity are available, offering quantitative measures of its proton-donating ability relative to other alcohols. nist.gov These fundamental studies help to characterize the intrinsic reactivity of the molecule, separate from solvent effects, and provide a basis for understanding its behavior in condensed-phase reactions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇F₃O |

| Molecular Weight | 128.09 g/mol |

| Boiling Point | 83 °C |

| Density | 1.17 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.3335 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Electrophilic Trifluoromethylation Mechanisms

Electrophilic trifluoromethylation involves the transfer of a "CF3+" equivalent to a nucleophilic carbon source, such as an enol or enolate. While the direct electrophilic trifluoromethylation of a simple alkane is not a standard method, the trifluoromethylation of a ketone enolate, such as that derived from acetone (B3395972), provides a viable route to the precursor of this compound.

The mechanism typically involves the generation of a highly reactive electrophilic trifluoromethylating reagent. Prominent examples of such reagents include hypervalent iodine compounds like Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and sulfonium (B1226848) salts like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate). nih.govresearchgate.net These reagents can deliver the CF3 group to a wide range of nucleophiles. researchgate.net

The reaction with a ketone enolate proceeds via the attack of the nucleophilic α-carbon of the enolate on the electrophilic trifluoromethylating agent. For instance, the enolate of acetone attacks the iodine or sulfur center of the Togni or Umemoto reagent, respectively, leading to the transfer of the trifluoromethyl group and the formation of α-trifluoromethylacetone. Subsequent reduction of the ketone functionality would then yield this compound.

The reactivity of these electrophilic reagents has been extensively studied, and they can be employed with a variety of substrates, including silyl (B83357) enol ethers. nih.gov The choice of reagent and reaction conditions can be tuned to optimize the yield and selectivity of the trifluoromethylation.

Table 1: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example | Typical Substrates |

|---|---|---|

| Hypervalent Iodine Reagents | Togni's Reagents | β-ketoesters, silyl enol ethers, phenols nih.govnih.gov |

| Sulfonium Salts | Umemoto's Reagents | Ketone enolates, β-ketoesters nih.gov |

| Sulfoximine Reagents | Hypervalent Iodosulfoximine | Alcohols (for O-trifluoromethylation) researchgate.net |

Nucleophilic Trifluoromethylation Mechanisms

Nucleophilic trifluoromethylation is a more direct and widely used method for the synthesis of this compound. This approach involves the addition of a trifluoromethyl anion (CF3-) equivalent to a carbonyl compound, in this case, acetone.

A cornerstone reagent for this transformation is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. acs.org The mechanism is initiated by a nucleophilic activator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom of TMSCF3. This generates a hypervalent pentacoordinate siliconate intermediate.

An alternative to pre-formed reagents like TMSCF3 is the in-situ generation of the trifluoromethyl anion from fluoroform (HCF3) in the presence of a strong base. This method provides a more atom-economical approach to nucleophilic trifluoromethylation.

Table 2: Key Reagents and Initiators in Nucleophilic Trifluoromethylation of Acetone

| CF3 Source | Initiator/Base | Key Intermediate |

|---|---|---|

| TMSCF3 (Ruppert-Prakash Reagent) | TBAF, KF, CsF | Pentacoordinate siliconate |

| HCF3 (Fluoroform) | KHMDS, t-BuOK | Trifluoromethyl anion (CF3-) |

Radical Trifluoromethylation Mechanisms

Radical trifluoromethylation offers another avenue for the formation of C-CF3 bonds. The active species in these reactions is the trifluoromethyl radical (•CF3), which is known to be more reactive than the methyl radical. acs.org

Generating the trifluoromethyl radical can be achieved using various precursors. Common reagents include trifluoroiodomethane (CF3I) under photochemical or thermal conditions, and sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent, often in the presence of an oxidant. acs.orgyoutube.com

While the direct radical trifluoromethylation of propan-2-ol to this compound is not a conventional approach, radical methods are highly effective for the trifluoromethylation of alkenes to produce tertiary β-trifluoromethyl alcohols. organic-chemistry.org For instance, the radical addition of •CF3 to isobutylene (B52900) would lead to a tertiary radical intermediate, which upon trapping with a suitable radical scavenger or undergoing further reactions, could potentially lead to a precursor of this compound.

A more recent development is the deoxytrifluoromethylation of alcohols. This method allows for the conversion of a tertiary alcohol to a trifluoromethylated alkane by activating the alcohol and then reacting it with a trifluoromethyl radical source in the presence of a copper catalyst. nih.gov This highlights the utility of radical chemistry in forming C(sp3)-CF3 bonds at sterically hindered centers. nih.gov

Table 3: Common Reagents for Generating Trifluoromethyl Radicals

| Reagent | Method of Activation |

|---|---|

| Trifluoroiodomethane (CF3I) | Photolysis, Thermolysis |

| Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Oxidation (e.g., with t-BuOOH) |

| Bis(trifluoroacetyl) peroxide | Thermal decomposition |

| Umemoto's/Togni's Reagents | Single Electron Transfer (SET) |

Derivatization Strategies for Functionalized this compound Analogues

The hydroxyl group of this compound serves as a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of functionalized analogues. These derivatization strategies often leverage the unique electronic properties conferred by the adjacent trifluoromethyl group.

Etherification: The formation of trifluoromethylated ethers can be achieved through various methods. For instance, direct O-trifluoromethylation of alcohols, including tertiary alcohols, has been accomplished using hypervalent iodosulfoximine reagents in the presence of a Lewis acid catalyst like zinc bis(triflimide). researchgate.net This allows for the conversion of the hydroxyl group of this compound into a trifluoromethoxy group. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can also be employed to introduce other alkyl or aryl groups.

Esterification: Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can be used to convert this compound into its corresponding esters. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the hydroxyl group and the properties of the resulting ester.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a variety of other functional groups, such as azides, halides, and cyanides, at the tertiary carbon center, although steric hindrance can be a limiting factor.

Synthesis of Analogues via Ring-Opening: An alternative approach to functionalized analogues involves the ring-opening of chiral 2-(trifluoromethyl)oxiranes. Nucleophilic attack on the epoxide ring can lead to the formation of functionalized (S)- or (R)-1,1,1-trifluoro-2-propanol derivatives, depending on the stereochemistry of the starting epoxide. This method provides access to a range of chiral analogues with diverse functionalities.

The derivatization of this compound provides a powerful platform for the synthesis of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals, leveraging the unique properties imparted by the trifluoromethyl group.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications to 2-Trifluoromethyl-2-propanol Systems

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties, predict reaction outcomes, and analyze chemical bonding. For this compound, DFT studies are crucial for understanding the fundamental aspects of its chemical nature, driven by the strong influence of the trifluoromethyl group.

Conformational analysis using DFT helps identify the stable spatial arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the primary focus is on the rotation around the C-C bond connecting the trifluoromethyl group and the tertiary carbon.

DFT calculations predict the potential energy surface as a function of the dihedral angles. Studies on analogous fluorinated molecules, such as perfluoro-n-alkanes, have shown that gradient-corrected DFT functionals are necessary for accurately predicting relative conformational energies and rotational barriers. ibm.com The bulky and highly electronegative trifluoromethyl group in this compound creates a significant steric and electronic barrier to rotation. This results in a high torsional barrier compared to its non-fluorinated analog, tert-butanol. The analysis of molecules with similar structural motifs, like 1-phenyl-2,2,2-trifluoroethanol, has identified multiple stable minima on the conformational landscape, suggesting that this compound also possesses distinct, energetically favorable conformers. researchgate.net The relative populations of these conformers are determined by their Gibbs free energies, which can be precisely calculated using DFT.

| Molecule | Rotational Bond | Computational Method | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Perfluoroethane (C2F6) | C-C | DFT (Gradient Corrected) | 3.8 |

| Ethane (C2H6) | C-C | DFT | 2.9 |

| Trifluoromethoxybenzene (C6H5OCF3) | Csp2-O | MP2/6-31G(d) | 0.7 |

| Trifluoromethylthiobenzene (C6H5SCF3) | Csp2-S | MP2/6-31G(d) | 3.5 |

This table illustrates how computational methods are used to determine rotational energy barriers. The barrier for this compound is expected to be significant due to the trifluoromethyl group.

DFT is a cornerstone for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy (ΔG‡) and thus the reaction rate.

In systems involving fluorinated alcohols, DFT calculations have been used to explain reaction outcomes and selectivity. For instance, in nucleophilic fluorination reactions where this compound is used as an additive, theoretical calculations of ΔG‡ have shown close agreement with experimental results. acs.org These calculations can rationalize why the addition of a bulky fluorinated alcohol enhances selectivity for the desired product over side reactions like elimination. acs.org By modeling the geometry and energy of the transition state, researchers can understand how the alcohol interacts with reactants, stabilizing the transition state of the preferred pathway through hydrogen bonding. acs.org Similar DFT approaches could be applied to model reactions directly involving this compound, such as its dehydration, providing detailed mechanistic insights. arxiv.orgarxiv.org

The electronic properties of a molecule govern its reactivity. DFT calculations provide a wealth of information about electronic structure through various descriptors. nih.gov For this compound, the presence of the CF3 group dramatically alters its electronic landscape compared to tert-butanol.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy gap between them (HOMO-LUMO gap) correlates with the molecule's chemical stability. The strong electron-withdrawing nature of the CF3 group is expected to lower the energy of both the HOMO and LUMO in this compound.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For this compound, the MEP would show a highly positive potential around the hydroxyl hydrogen, confirming its high acidity and strong hydrogen-bond donating capability.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying individual molecules or small systems, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.gov MD is indispensable for understanding intermolecular interactions, solvent effects, and the collective properties of this compound in the liquid phase or in solution.

Aqueous solutions of fluorinated alcohols are known to exhibit unique micro-heterogeneous structures. MD simulations have revealed that fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) tend to form self-aggregates or clusters in water, even at low concentrations. nih.govacs.org This aggregation is driven by the hydrophobic nature of the fluorinated alkyl groups. nih.gov

For this compound, MD simulations would likely show a similar propensity for aggregation. The simulations can provide detailed information on the size and structure of these molecular clusters and how they are influenced by concentration and temperature. Furthermore, MD can characterize the solvation shell around a this compound molecule, revealing the specific arrangement of water molecules and quantifying the disruption of water's natural hydrogen-bonding network. nih.gov This detailed picture of solvation is critical for understanding its properties as a solvent and its effects on chemical reactions. researchgate.net

Fluorination has a profound impact on the hydrogen-bonding capabilities of an alcohol. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the hydroxyl proton in this compound, making it a much stronger hydrogen-bond donor than non-fluorinated alcohols. acs.orgmorressier.com

MD simulations, often parameterized with force fields derived from quantum mechanical calculations, can model the complex hydrogen-bonding networks in pure this compound and its mixtures. These simulations can quantify key properties of these networks:

Hydrogen Bond Lifetimes: The duration for which a hydrogen bond between two molecules persists.

Coordination Numbers: The average number of hydrogen bonds a molecule participates in.

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a central molecule, providing structural information about the liquid. For example, the O-H···O RDF can reveal the average length and ordering of hydrogen bonds.

Studies on similar fluorinated alcohols show that fluorination enhances the OH frequency shift and intensity upon hydrogen bond formation, which is a spectroscopic indicator of a stronger bond. acs.org MD simulations can directly correlate these macroscopic observables with the underlying molecular interactions, providing a complete picture of how fluorination modulates hydrogen bond strength and dynamics. nih.gov

| Compound Name | Calculated pKa |

|---|---|

| This compound (TBOH-F3) | 29.4 |

| Hexafluoroisopropanol (HFIP) | 25.2 |

| Perfluoro-tert-butanol (TBOH-F9) | 17.2 |

This table, based on data from reference acs.org, shows that increasing fluorination significantly lowers the pKa, indicating a stronger acidity and enhanced hydrogen-bond donating ability. This compound is a stronger acid than typical alcohols but less acidic than more heavily fluorinated counterparts.

Quantum Chemical Calculations for Spectroscopic Assignments

Quantum chemical calculations are a powerful tool for the assignment of spectroscopic data. By computationally modeling the molecular structure and properties of a compound, it is possible to predict its vibrational and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can then be compared with experimental data to provide a detailed assignment of the observed spectral features. In the case of this compound, quantum chemical calculations can elucidate the relationship between its molecular structure and its spectroscopic characteristics.

Density Functional Theory (DFT) is a commonly used method for these calculations, often employing hybrid functionals such as B3LYP. The choice of basis set, such as the 6-31G(d,p) or the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), is also a critical factor in the accuracy of the predictions. For molecules containing fluorine, specialized basis sets may be employed to better account for the electronic environment of the fluorine atoms.

Vibrational Frequency Assignments

Quantum chemical calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. The predicted frequencies, along with their calculated infrared (IR) intensities and Raman activities, allow for the assignment of bands in the experimental IR and Raman spectra to specific molecular motions.

For this compound, the vibrational modes can be categorized into several types, including stretching, bending, and torsional motions of the various functional groups. The table below presents a theoretical assignment of the principal vibrational modes for this compound based on typical frequency ranges for the functional groups present.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3600-3400 | O-H stretching |

| ν(C-H) | ~3000-2900 | C-H stretching (methyl groups) |

| δ(C-H) | ~1470-1450 | Asymmetric C-H bending (methyl groups) |

| δ(C-H) | ~1380-1370 | Symmetric C-H bending (methyl groups) |

| ν(C-F) | ~1350-1100 | C-F stretching (trifluoromethyl group) |

| ν(C-O) | ~1200-1100 | C-O stretching |

| ν(C-C) | ~1000-900 | C-C stretching |

| δ(C-F) | ~750-650 | C-F bending (trifluoromethyl group) |

Note: The frequencies in this table are illustrative and based on general values for the respective functional groups. Actual calculated values would be obtained from a specific quantum chemical calculation.

NMR Chemical Shift Assignments

Quantum chemical calculations can also predict the NMR shielding tensors of atomic nuclei, which are then converted into chemical shifts relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects, if applicable.

For this compound, calculations can provide theoretical chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei. These predictions are invaluable for assigning the signals in the experimental NMR spectra to the specific atoms in the molecule.

| Nucleus | Environment | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OH | Variable (depends on solvent and concentration) |

| ¹H | -CH₃ | ~1.5 |

| ¹³C | -C(CH₃)₂ | ~70 |

| ¹³C | -CH₃ | ~25 |

| ¹³C | -CF₃ | ~125 (quartet due to ¹JC-F coupling) |

| ¹⁹F | -CF₃ | ~ -78 |

Note: The chemical shifts in this table are illustrative and based on typical values for similar chemical environments. Precise values would be derived from specific quantum chemical calculations.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 2-Trifluoromethyl-2-propanol, ¹⁹F NMR offers particularly valuable information.

The ¹⁹F nucleus is highly sensitive for NMR spectroscopy, with a 100% natural abundance and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. nih.govalfa-chemistry.comhuji.ac.ilwikipedia.org The chemical shift of the trifluoromethyl (CF₃) group in this compound is a key diagnostic feature. The strong electronegativity of the fluorine atoms significantly influences the magnetic shielding of the nuclei, leading to distinct resonance frequencies.

The precise chemical shift is highly dependent on factors such as the solvent, temperature, and concentration. nih.gov Studies on various trifluoromethyl-containing compounds have demonstrated that the ¹⁹F chemical shift is particularly sensitive to changes in solvent polarity. nih.gov For instance, in a series of methanol/water mixtures, the chemical shift of trifluoromethyl probes changes as a function of the solvent's dielectric constant. nih.gov This sensitivity arises because the solvent can influence the electronic distribution around the CF₃ group, altering the magnetic shielding experienced by the fluorine nuclei. Electron-donating groups typically cause upfield shifts (lower ppm values), while electron-withdrawing groups result in downfield shifts (higher ppm values). alfa-chemistry.com

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorinated Moieties.

| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl₃ |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

| -F-C=O | -70 to -20 |

Note: Positive shifts are downfield from the reference standard CFCl₃. Data sourced from representative values in the field. ucsb.edu

NMR spectroscopy is a powerful tool for elucidating reaction mechanisms and confirming molecular structures. nih.gov In the context of this compound, both ¹H and ¹⁹F NMR are instrumental. The ¹H NMR spectrum provides information about the methyl (CH₃) and hydroxyl (OH) protons. The integration of the signals confirms the ratio of different types of protons in the molecule. docbrown.info

¹⁹F NMR, in particular, can be used to monitor reactions involving the trifluoromethyl group. For example, in studies of the Biginelli cyclocondensation reaction using a trifluorinated ketoester, ¹⁹F NMR was used for real-time reaction monitoring to track the formation of fluorinated intermediates and products. nih.gov The significant changes in the ¹⁹F chemical shift upon chemical transformation allow for the clear identification of different species in a complex reaction mixture. nih.gov Furthermore, spin-spin coupling between ¹⁹F and ¹H nuclei can provide valuable information about the connectivity of atoms within the molecule. huji.ac.ilwikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include the O-H stretch, C-H stretch, C-F stretch, and various bending modes. The study of related fluorinated propanols, such as 1,1,1-trifluoro-2-propanol and 2,2,3,3-tetrafluoro-1-propanol, provides a framework for assigning these vibrations. acs.orgnih.gov

Conformational analysis of fluorinated alcohols often reveals the existence of multiple stable rotamers (conformers) due to rotation around C-C and C-O bonds. acs.orgnih.govacs.org These different conformers can sometimes be distinguished by subtle shifts in their vibrational frequencies in the FTIR spectrum, often aided by computational calculations to predict the spectra of different conformers. acs.orgnih.gov For instance, in 1,1,1-trifluoro-2-propanol, different conformers are identified based on the torsional angle of the hydroxyl group relative to the trifluoromethyl group. acs.org

Table 2: General Vibrational Assignments for a Fluorinated Alcohol.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Free) | 3600 - 3650 |

| O-H Stretch (H-Bonded) | 3200 - 3500 (Broad) |

| C-H Stretch | 2850 - 3000 |

| C-O Stretch | 1000 - 1260 |

| C-F Stretch | 1000 - 1400 (Strong) |

| O-H Bend | 1330 - 1440 |

Note: These are general ranges and the exact frequencies for this compound would require specific experimental data.

The hydroxyl group in this compound enables it to act as both a hydrogen bond donor and acceptor. FTIR spectroscopy is exceptionally sensitive to hydrogen bonding. The formation of intermolecular hydrogen bonds leads to a characteristic broadening and red-shifting (a shift to lower frequency) of the O-H stretching band. acs.orgnih.gov

In dilute solutions of non-polar solvents, a sharp band corresponding to the "free" non-hydrogen-bonded O-H stretch is typically observed at higher frequencies. As the concentration increases, a broad band at lower frequencies appears and grows in intensity, indicating the formation of dimers and larger oligomers through intermolecular hydrogen bonding. nih.gov The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, which can influence the strength of these hydrogen bonds compared to non-fluorinated alcohols like 2-propanol. acs.orgacs.org Studies on halogenated ethanols have shown that fluorination can significantly increase the enthalpy of dimerization. nih.gov It is also possible for an intramolecular hydrogen bond to form between the hydroxyl hydrogen and a fluorine atom, which would stabilize certain conformations. nih.govnih.gov

Microwave Spectroscopy for Rotational Constants and Molecular Structure

Microwave spectroscopy is a high-resolution technique used in the gas phase to measure the rotational transitions of molecules. tanta.edu.eglibretexts.org From the microwave spectrum, highly accurate rotational constants can be determined, which in turn provide precise information about the molecule's moments of inertia and, consequently, its three-dimensional structure, including bond lengths and angles. nih.govtanta.edu.eg

While specific microwave spectroscopy data for this compound is not available in the provided search results, a detailed study on its isomer, 1,1,1-trifluoro-2-propanol, serves as an excellent case study. nih.gov In that investigation, the rotational spectra of the parent molecule and its deuterated analogue were measured. The analysis allowed for the assignment of the spectrum to a specific conformer that is stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atoms. nih.gov The experimental rotational constants were found to be in close agreement with those predicted by quantum chemical calculations, confirming the determined structure. nih.gov This approach would be directly applicable to determining the precise gas-phase structure and conformational preferences of this compound.

Table 3: Experimental Rotational Constants for the Main Conformer of 1,1,1-Trifluoro-2-propanol.

| Rotational Constant | CF₃CH(OH)CH₃ (MHz) | CF₃CH(OD)CH₃ (MHz) |

|---|---|---|

| A | 4226.551 | 4111.458 |

| B | 2412.012 | 2379.799 |

| C | 1913.431 | 1881.087 |

Note: These data are for the structural isomer 1,1,1-trifluoro-2-propanol and are presented to illustrate the type of information obtained from microwave spectroscopy. nih.gov

Mass Spectrometry in Elucidating Reaction Intermediates

Mass spectrometry has emerged as a powerful analytical tool for the elucidation of transient reaction intermediates, providing invaluable insights into complex reaction mechanisms. The technique's high sensitivity and ability to identify molecules based on their mass-to-charge ratio (m/z) allow for the detection of short-lived species that are often inaccessible by other spectroscopic methods. In the context of reactions involving this compound, mass spectrometry can be employed to intercept and characterize key intermediates, thereby mapping out the reaction pathway.

Advanced ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are particularly well-suited for these mechanistic studies. These soft ionization methods allow for the transfer of ions from the solution phase into the gas phase with minimal fragmentation, preserving the structural integrity of the transient intermediates for mass analysis. By coupling these ionization sources with tandem mass spectrometry (MS/MS), researchers can further probe the structure of the detected intermediates through collision-induced dissociation (CID), providing evidence for their proposed structures.

Detailed research into the reaction mechanisms of fluorinated alcohols like this compound often involves tracking the formation and consumption of various ionic species. For instance, in acid-catalyzed reactions, protonated species and subsequent carbocation intermediates can be observed. The high electronegativity of the trifluoromethyl group significantly influences the stability and reactivity of these intermediates.

Consider a hypothetical acid-catalyzed dehydration of this compound. The reaction would likely proceed through the formation of a protonated alcohol, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation could then undergo elimination to form an alkene. Mass spectrometry could be used to detect these key intermediates.

Initially, the protonated this compound ([C4H7F3OH2]+) would be expected to have a specific mass-to-charge ratio. Following the loss of water, the resulting tertiary carbocation ([C4H6F3]+) would be detected at a different m/z value. Further fragmentation of this carbocation in the mass spectrometer could yield additional characteristic ions, providing further structural confirmation.

The table below presents plausible intermediates and their expected mass-to-charge ratios in a mass spectrometry study of a reaction involving this compound.

| Proposed Intermediate/Fragment | Chemical Formula | Calculated m/z | Plausible Reaction Step |

| Protonated this compound | [C4H8F3O]+ | 129.05 | Initial protonation of the alcohol |

| Tertiary Carbocation | [C4H6F3]+ | 111.04 | Loss of water from the protonated alcohol |

| Trifluoromethyl Cation | [CF3]+ | 69.00 | Fragmentation of the tertiary carbocation |

| Isopropenyl Cation Fragment | [C3H5]+ | 41.04 | Fragmentation of the tertiary carbocation |

This data, obtainable through techniques like ESI-MS, allows for the step-by-step reconstruction of the reaction mechanism, highlighting the utility of mass spectrometry in understanding the intricate pathways of organic reactions involving compounds such as this compound.

Applications in Medicinal Chemistry and Biological Research

Design and Synthesis of Trifluoromethylated Pharmaceutical Intermediates

The trifluoromethyl group is a prominent structural motif in pharmaceutical and agrochemical sciences. nih.gov Its introduction into drug molecules is a highly sought-after transformation in organofluorine chemistry due to the favorable changes in physicochemical properties it imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties compared to non-fluorinated analogues. researchgate.net The synthesis of trifluoromethylated intermediates is a key step in the development of many pharmaceutical agents. nih.gov For instance, 2-trifluoromethyl-2-propanol itself can be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone (B105887) in ether. sigmaaldrich.comsigmaaldrich.com It may also be used as a solvent in the preparation of other intermediates, such as [18F]fluorothymidine. chemicalbook.com

Various methods have been developed for introducing the CF3 group. One approach involves the use of Togni reagents with enamine compounds to afford β-trifluoromethylated enamine intermediates, which can then be converted to trifluoromethylated 2H-azirines. nih.gov Another strategy utilizes fluoroform (HCF3), an industrial byproduct, as an economical source for the trifluoromethyl group in the synthesis of trifluoromethyl ketones from esters. beilstein-journals.org The development of efficient, cost-effective, and scalable continuous-flow processes for introducing trifluoromethyl groups into heterocyclic compounds is also an area of active research, aimed at accelerating drug discovery and manufacturing. polimi.it

A primary driver for incorporating trifluoromethyl groups into drug candidates is the significant improvement in their metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, which contributes to an increased resistance to metabolic degradation by enzymes, thereby prolonging the drug's half-life in the body. nih.gov This high metabolic stability is a key reason why SF5-substituted organic molecules are also being explored. nih.gov

The introduction of a CF3 group can also enhance bioavailability and lipophilicity. nih.gov Lipophilicity is a crucial factor for a drug's ability to permeate biological membranes, which influences its absorption and distribution. nih.gov The trifluoromethyl group is one of the most frequently used lipophilic substituents in drug design. nih.gov For example, in the antidepressant Fluoxetine, the CF3 group significantly enhances lipophilicity, which improves membrane permeability and facilitates efficient penetration into the brain. nih.gov Similarly, for the anti-HIV drug Tipranavir, the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the enzyme site. mdpi.com Research on picornavirus inhibitors has shown that substituting a methyl group with a trifluoromethyl group can provide a global protective effect against hepatic metabolism. nih.gov This substitution not only prevents hydroxylation at the site of modification but also provides protection at other sites on the molecule, significantly reducing the number of metabolic products. nih.gov

Table 1: Impact of Trifluoromethyl Group on Drug Properties

| Property | Effect of Trifluoromethyl (CF3) Group | Rationale |

| Metabolic Stability | Increased | The strength of the C-F bonds provides resistance to enzymatic degradation. nih.gov |

| Bioavailability | Improved | Enhanced lipophilicity and membrane permeability facilitate better absorption. nih.gov |

| Lipophilicity | Increased | The CF3 group is a highly lipophilic substituent. nih.gov |

| Binding Affinity | Increased | Can enhance interactions with biological targets. nih.gov |

Structure-Activity Relationship (SAR) studies are essential in drug development to understand how the chemical structure of a compound influences its biological activity. mdpi.comsemanticscholar.org The inclusion of a trifluoromethyl group is a key variable explored in these studies. The electronegativity and steric effects of the CF3 group play a pivotal role in modulating the interactions between a drug molecule and its biological target. researchgate.net

Extensive SAR investigations are typically required to determine the optimal position for fluorine introduction in a target molecule. mdpi.com For example, a previous SAR study demonstrated that adding a CF3 group to the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated version. researchgate.net In another study on inhibitors of the AAA ATPase p97, the replacement of a trifluoromethyl group with a larger pentafluorosulfanyl (SF5) group, despite its stronger electron-withdrawing effect, surprisingly reduced the inhibitory activity nearly five-fold. nih.gov Conversely, electronically different C-5 methyl and nitro-analogues both showed high potency, indicating that both steric and electronic features contribute to inhibitory activities in complex ways. nih.gov These findings underscore that bioisosteric replacement strategies, such as substituting a methyl group with a trifluoromethyl group, can lead to unexpected SAR results. nih.gov

Investigation of Enzyme Mechanisms and Protein Interactions

The unique properties of the trifluoromethyl group make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions. semanticscholar.org Its steric bulk and strong electron-withdrawing nature can significantly alter binding affinity and specificity, providing insights into the active site of an enzyme. researchgate.netnih.gov For instance, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir is crucial for its multiple interactions within the active site of the protease enzyme. mdpi.com The inclusion of a TFM moiety in certain compounds was also found to inhibit PI3K-dependent Akt activation in the nanomolar range. mdpi.com

In medicinal chemistry, the trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as the chlorine atom, due to their similar steric size. nih.gov Bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a key strategy in drug design to modify biological activity. The ability of structurally similar molecules to have similar biological activity is a fundamental concept in this field. semanticscholar.org The CF3 group, while bulkier than a methyl group, can sometimes mimic its role while providing enhanced metabolic stability and different electronic properties. nih.gov This allows for the design of analogs of biological molecules where the CF3 group can probe or enhance interactions with biological targets. nih.gov

Ion channels are integral membrane proteins that are crucial for the electrical activity of neurons and the proper functioning of the brain. mdpi.com Their dysfunction is implicated in a wide range of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. mdpi.comrroij.com Consequently, ion channels are significant therapeutic targets for treating these conditions. nih.gov

The incorporation of trifluoromethyl groups can be instrumental in developing drugs that target ion channels in the central nervous system. The enhanced lipophilicity imparted by the CF3 group can improve a drug's ability to cross the blood-brain barrier, a critical attribute for neurological drugs. nih.gov For example, Riluzole, a treatment for the neurodegenerative disease amyotrophic lateral sclerosis, contains a trifluoromethoxy group that enhances its lipophilicity and membrane permeability, facilitating its passage into the brain. nih.gov This group also provides metabolic stability, which improves the drug's bioavailability and half-life. nih.gov The modulation of ion channel activity is a key strategy for many neurological therapies, and the physicochemical advantages offered by trifluoromethylation are highly beneficial in the design of such agents. rroij.commdpi.com

Development of Trifluoromethylated Ligands and Catalysts in Asymmetric Synthesis

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. The development of chiral trifluoromethylated building blocks is a significant area of research. nih.gov β-Trifluoromethylated enones, for example, are recognized as attractive and readily available starting materials for various asymmetric catalytic transformations. rsc.org

New catalytic methodologies are continuously being developed for the efficient asymmetric synthesis of trifluoromethylated compounds. This includes the design of novel chiral ligands and organocatalysts. rsc.org For instance, a chiral phase-transfer catalyst has been developed to achieve an asymmetric umpolung reaction of trifluoromethyl imines, providing access to optically active γ-amino acids. nih.gov Other research has focused on the copper(II)-catalyzed asymmetric nitroaldol (Henry) reaction of 1,1,1-trifluoroketones to prepare enantiomerically pure tertiary trifluoromethyl alcohols. scilit.com Furthermore, engineered myoglobins have been used as biocatalysts for the cyclopropanation of difluoromethyl-substituted alkenes, demonstrating high turnover numbers and enantioselectivities. nih.gov These advancements in catalysis are crucial for producing the complex, optically active trifluoromethylated molecules required for modern drug discovery. researchgate.net

Advanced Materials Science and Polymer Chemistry Applications

Role as a Solvent in Polymerization Processes

The selection of an appropriate solvent is critical in polymerization to ensure that the monomer, the propagating polymer chains, and the catalyst system remain in a homogeneous phase for optimal reaction control. Fluorinated alcohols, in general, offer a unique solvent environment due to their polarity, hydrogen-bonding ability, and affinity for other fluorinated molecules.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. sigmaaldrich.com The polymerization of fluorine-containing monomers is of particular interest for creating materials with properties like high thermal stability, chemical resistance, and low surface energy. nih.gov

While specific examples detailing the use of 2-Trifluoromethyl-2-propanol as a primary solvent for the CRP of fluorinated monomers are not extensively documented in the provided research, its properties suggest potential utility. A solvent that can effectively dissolve fluorinated monomers and the resulting fluoropolymer is essential. Given the principle of "like dissolves like," a fluorinated alcohol such as this compound could be a suitable medium for such polymerizations, which are often challenging in common organic solvents.

A key challenge in the polymerization of specialized monomers, including many fluorinated variants, is maintaining the solubility of all components throughout the reaction. The monomer may be soluble, but the resulting polymer can precipitate as the chain length increases, leading to a loss of control over the polymerization. Similarly, the catalyst, which can be a complex metal-ligand system in methods like ATRP, must also remain dissolved. sigmaaldrich.com The unique solvent properties of fluorinated alcohols can be advantageous in creating a homogeneous environment for these complex systems. The ability to engage in hydrogen bonding while also having a fluorinated component allows such solvents to interact favorably with a range of polar and fluorinated species, potentially keeping the monomer, growing polymer, and catalyst in solution.

Synthesis of Fluorine-Containing Functional Materials

Beyond its potential role as a passive solvent, this compound can be employed as a medium or reactant in the synthesis of specific fluorine-containing functional materials. The incorporation of fluorine or trifluoromethyl groups into organic molecules often imparts unique biological and material properties. nasa.gov

Research and application data show specific instances where this compound is utilized:

It may be employed as a solvent for the preparation of [¹⁸F]fluorothymidine, a radiolabeled compound used in positron emission tomography (PET) imaging. sigmaaldrich.com

It is also used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through a nitration reaction involving nitric acid and trifluoroacetic anhydride. sigmaaldrich.com

These examples highlight its role in facilitating reactions for creating specialized, high-value fluorinated compounds.

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the chemistry of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netaceec.ac.in These interactions govern the formation of larger, organized assemblies from individual molecules. bnmu.ac.in this compound is an interesting molecule in this context due to its strong hydrogen-bonding capabilities and the influence of its bulky, hydrophobic trifluoromethyl group.

The trifluoromethyl group is strongly electron-withdrawing. This inductive effect significantly increases the acidity of the hydroxyl proton on the adjacent carbon atom, making this compound a potent hydrogen bond donor. This enhanced donor capacity is a known phenomenon in other fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org Strong and directional hydrogen bonds are fundamental to building complex and stable supramolecular structures. ethz.ch The ability of this compound to form robust hydrogen bonds can be exploited to direct the assembly of molecules into well-defined architectures, which is a core principle of crystal engineering and the design of functional supramolecular materials. nih.gov

| Property | tert-Butanol (Non-fluorinated analog) | This compound | Effect of Fluorination |

|---|---|---|---|

| Hydroxyl Proton Acidity | Lower | Higher | Increased due to the inductive effect of the -CF3 group. |

| Hydrogen Bond Donor Strength | Moderate | Strong | Enhanced, leading to more stable hydrogen-bonded complexes. |

| Role in Supramolecular Assembly | Acts as a standard H-bond donor/acceptor. | Acts as a strong directional H-bond donor to organize assemblies. | Provides stronger, more directional control over self-assembly. |

The presence of both a hydrophilic hydroxyl group and a hydrophobic (or more accurately, fluorous) trifluoromethyl group gives this compound an amphiphilic character. In various media, particularly in aqueous or non-fluorinated organic solvents, molecules of fluorinated alcohols exhibit a strong tendency to self-associate or form aggregates. acs.org This clustering is driven by the desire of the trifluoromethyl groups to minimize their contact with the surrounding non-fluorous environment. acs.org

Molecular dynamics simulations of related fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and HFIP in water show a significant propensity for these molecules to form clusters. acs.orgacs.orgnih.gov This aggregation is a result of interactions between the CF3 groups. acs.org This behavior suggests that this compound would also form aggregates, a phenomenon that influences the bulk properties of its solutions and its effectiveness as a medium for chemical processes. The formation of these molecular nano-assemblies is a key aspect of its supramolecular behavior. nih.gov

Environmental and Atmospheric Chemistry Research

Atmospheric Lifetime and Degradation Pathways of Fluorinated Alcohols

For analogous compounds like fluorotelomer alcohols, their atmospheric lifetime is predominantly determined by their reaction with OH radicals. researchgate.net For instance, the atmospheric lifetime of F(CF2CF2)nCH2CH2OH (where n ≥ 2) is estimated to be approximately 20 days. researchgate.net The primary degradation pathway for these compounds is initiated by the abstraction of a hydrogen atom by the OH radical. nih.gov Smog chamber studies have indicated that the atmospheric degradation of FTOHs can lead to the formation of a series of perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.net This occurs through gas-phase peroxy radical cross-reactions, a significant pathway that was not previously recognized for all polyfluorinated materials. nih.gov

It is plausible that 2-Trifluoromethyl-2-propanol would also primarily be removed from the atmosphere via reaction with OH radicals. The degradation would likely be initiated by the abstraction of a hydrogen atom from the hydroxyl group or the methyl groups, leading to the formation of radical intermediates. These intermediates would then react further with oxygen and other atmospheric species, potentially leading to the formation of smaller fluorinated compounds and, ultimately, mineralization to HF, CO2, and H2O. However, without specific studies, the exact degradation products and their formation yields remain speculative.

The atmospheric lifetime of another fluorinated compound, 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227), was determined to be 11.3 years, with its main loss attributed to reactions with OH radicals. noaa.govillinois.edu While structurally different, this highlights the variance in atmospheric lifetimes among fluorinated compounds, depending on their specific structure and reactivity with OH radicals.

Reaction Kinetics with Hydroxyl Radicals (OH)

There is a lack of specific experimental data for the reaction rate constant between this compound and hydroxyl radicals. The reactivity of an organic compound with OH radicals is a key parameter in determining its atmospheric lifetime. For fluorotelomer alcohols (F(CF2CF2)nCH2CH2OH, n = 2, 3, 4), the rate constant for their reaction with OH radicals has been measured. researchgate.netnih.gov

| Compound | Rate Constant (kOH) (cm3 molecule-1 s-1) | Temperature (K) |

|---|---|---|

| F(CF2CF2)nCH2CH2OH (n ≥ 2) | (1.07 ± 0.22) x 10-12 | 296 ± 2 |

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence the reactivity of the molecule towards OH radicals. The C-H bonds on the methyl groups and the O-H bond of the alcohol are the likely sites for hydrogen abstraction. Theoretical and experimental studies would be necessary to determine the specific rate constant and to understand the influence of the CF3 group on the reaction kinetics.

Environmental Fate of Fluorinated Compounds and Metabolites

The environmental fate of this compound is not well-documented. However, insights can be gained from research on other fluorinated substances. Fluorinated compounds, in general, can be persistent in the environment due to the strength of the carbon-fluorine bond. nih.gov Their environmental distribution is governed by properties such as water solubility, vapor pressure, and sorption characteristics.

Fluorotelomer alcohols are known to undergo biotransformation in soils and sediments, which can be a source of PFCAs in the environment. purdue.edu The biodegradation of FTOHs can be influenced by the presence of other organic compounds and the specific microbial communities present. purdue.edu For example, the aerobic microbial degradation of 8:2 FTOH has been shown to be temporarily inhibited by the presence of its structural analogue, octanol. purdue.edu Anaerobic biodegradation of 8:2 FTOH in activated sludge has also been observed, leading to various poly- and perfluorinated metabolites, with perfluorooctanoic acid (PFOA) being a major terminal product. nih.gov

Given its structure, this compound may be subject to microbial degradation in soil and water systems, although its persistence is unknown. The trifluoromethyl group could potentially hinder biodegradation processes. Research on the biodegradation of other fluorinated substances suggests that the extent of degradation can be highly variable. nih.gov

Remediation Strategies for Fluorinated Contaminants

Specific remediation strategies for this compound have not been reported. However, various remediation technologies have been investigated for the broader class of fluorinated contaminants, particularly per- and polyfluoroalkyl substances (PFAS), in soil and water. The strong carbon-fluorine bond makes many conventional remediation techniques ineffective. parliament.vic.gov.au

General remediation approaches for soil and water contaminated with fluorinated compounds include:

Adsorption: Activated carbon has been shown to be effective in removing some PFAS from water. parliament.vic.gov.au

Soil Washing: Bench-scale experiments have demonstrated that washing contaminated soils with various solutions, such as hydrochloric acid, can remove fluoride (B91410). nih.gov The effectiveness of soil washing depends on the specific contaminants and soil properties. newhaven.edu

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov Its application is generally limited to sites with low to moderate contamination levels.

Non-thermal Atmospheric Plasma (NTAP): This technology has shown promise for the degradation of low concentrations of perfluorinated compounds in water. d-nb.info

The applicability and effectiveness of these methods for this compound would require specific investigation. The choice of a remediation strategy would depend on the extent and nature of the contamination, as well as site-specific conditions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Trifluoromethyl-2-propanol?

- Methodology : The synthesis of fluorinated alcohols like this compound can be adapted from catalytic processes used for analogous compounds. For example, hexafluoroisopropanol synthesis involves catalytic hydrogenation or fluorination of ketones under controlled conditions . Researchers should optimize reaction parameters (e.g., catalyst loading, temperature) and confirm product purity via GC-MS or NMR.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use and NMR to resolve signals from the trifluoromethyl group and hydroxyl proton. Solvent choice (e.g., CDCl) and concentration adjustments may mitigate signal splitting .

- IR : Identify O-H stretching (~3200–3600 cm) and C-F vibrations (1100–1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- Waste Disposal : Segregate fluorinated waste and collaborate with certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can steric effects of the trifluoromethyl group influence nucleophilic substitution reactions?

- Experimental Design :

- Kinetic Studies : Compare reaction rates of this compound with non-fluorinated analogs (e.g., 2-propanol) in SN reactions.

- Computational Modeling : Use DFT calculations to analyze steric hindrance and transition states .

- Isotopic Labeling : Track reaction pathways with -labeled substrates.

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Methodology :

- Temperature Control : Conduct reactions under reflux with inert atmospheres (N/Ar) to prevent decomposition.

- Stabilizers : Add radical inhibitors (e.g., BHT) or use low-boiling solvents to minimize prolonged heat exposure .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect degradation intermediates.

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?

- Approach :

- Standardization : Calibrate spectra using internal standards (e.g., CFCl) and report solvent/temperature conditions.

- Comparative Analysis : Cross-reference data with structurally similar fluorinated alcohols (e.g., hexafluoro-2-propanol) to identify trends .

Q. What role does this compound play in stabilizing reactive intermediates in organofluorine chemistry?

- Methodology :

- Mechanistic Probes : Use trapping agents (e.g., TEMPO) to detect radical intermediates in reactions.

- Solvent Effects : Compare reaction outcomes in fluorinated vs. non-fluorinated alcohols to assess stabilization efficiency.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in acid-catalyzed esterification?

- Resolution Steps :

Reproducibility Checks : Replicate experiments under identical conditions (catalyst, solvent purity).

Variable Isolation : Systematically test variables (e.g., acid strength, water content).

Advanced Analytics : Use NMR to monitor ester formation kinetics and byproduct identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.